2-(4-Carboxyphenyl)-4-chlorobenzoic acid
Description
Properties
IUPAC Name |
2-(4-carboxyphenyl)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTRJEGROJSVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689927 | |
| Record name | 5-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-60-9 | |
| Record name | 5-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenyl)-4-chlorobenzoic acid typically involves the chlorination of 2-(4-carboxyphenyl)benzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Agents
Research has indicated that derivatives of 2-(4-Carboxyphenyl)-4-chlorobenzoic acid can serve as effective inhibitors of viral replication. Specifically, compounds derived from this structure have shown promise in inhibiting the Hepatitis C virus (HCV) by targeting the NS5B polymerase, which is crucial for viral RNA synthesis. These derivatives exhibit significant potency against HCV and are being explored for further development as antiviral agents .
2. Anti-inflammatory and Analgesic Properties
Studies suggest that the compound may possess anti-inflammatory and analgesic properties similar to other benzoic acid derivatives. This potential makes it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat pain and inflammation .
3. Cancer Research
The compound's ability to modulate cellular signaling pathways has led to investigations into its potential role in cancer therapy. It has been noted that certain derivatives can induce apoptosis in cancer cells, making them candidates for further exploration in oncological treatments .
Material Science Applications
1. Polymer Chemistry
this compound is utilized in synthesizing various polymers with enhanced thermal stability and mechanical properties. Its carboxylic acid group allows for copolymerization with other monomers, leading to materials that can withstand high temperatures and are suitable for applications in aerospace and automotive industries .
2. Dye Synthesis
This compound serves as an intermediate in the synthesis of various dyes and pigments used in textiles and coatings. The chlorobenzoic acid moiety contributes to the color properties of the resulting dyes, making them more vibrant and stable under light exposure .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow it to interact with various enzymes, providing insights into drug design strategies targeting specific metabolic pathways .
2. Molecular Probes
Due to its ability to form hydrogen bonds and interact with biomolecules, this compound is being investigated as a molecular probe in biochemical assays. This application is particularly relevant in studying protein-ligand interactions and cellular uptake mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Carboxyphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with amino acid residues in proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Carboxyphenyl)benzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorobenzoic acid: Lacks the additional carboxyl group, limiting its ability to form hydrogen bonds.
2-Chlorobenzoic acid: Lacks the para-carboxyl group, affecting its overall reactivity and applications.
Uniqueness: 2-(4-Carboxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various scientific and industrial applications.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-(4-Carboxyphenyl)-4-chlorobenzoic acid in laboratory settings?
- Methodological Answer : A common approach involves condensation of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization. For example, palladium or copper catalysts in solvents like DMF or toluene are used for coupling reactions. Post-functionalization steps, such as carboxylation or halogenation, may be required to introduce the 4-carboxyphenyl and chloro groups .
Q. How can researchers determine the solubility of this compound in various organic solvents?
- Methodological Answer : Experimental solubility can be measured via gravimetric or UV-spectroscopic methods in solvents like alcohols (methanol, ethanol), ethers (THF, 1,4-dioxane), or esters (ethyl acetate). The Abraham solvation model predicts solubility using solute descriptors (E = 0.840, S = 1.020, A = 0.630, B = 0.270, L = 4.9474), validated against experimental data in 16 alcohols and 4 ethers .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in sealed containers in dry, ventilated areas. Combustible solids require dry chemical extinguishers .
Q. What structural features influence its acidity compared to other halogenated benzoic acids?
- Methodological Answer : The electron-withdrawing chloro group at the para-position enhances acidity by stabilizing the deprotonated form via inductive effects. This is confirmed by comparing pKa values with meta-substituted analogs or fluorobenzoic acids, where reduced electronegativity lowers acidity .
Advanced Research Questions
Q. How can computational models predict solubility conflicts in chlorobenzoic acid derivatives?
- Methodological Answer : Discrepancies between experimental and calculated solubility (e.g., in alcohols vs. alkanoates) arise from hydrogen-bonding interactions. Use the Abraham model to reconcile data by adjusting solute descriptors (S, A, B) and validate with partition coefficient studies .
Q. What are the challenges in using this compound as a scaffold for enzyme-targeted drug candidates?
- Methodological Answer : Structural rigidity from the biphenyl backbone may limit binding flexibility. Modifications like esterification (e.g., methyl esters) or hydrazide formation can improve bioavailability but require optimization of reaction conditions (e.g., pH, catalysts) to retain activity .
Q. How do plasma-based oxidation processes degrade 4-chlorobenzoic acid derivatives?
- Methodological Answer : Dielectric barrier discharge reactors generate reactive oxygen species (·OH, O₃) that cleave the aromatic ring. Key intermediates include 4-chloroacetophenone and 2-oxo-2-(4'-chlorophenyl)ethanol, identified via GC-MS. Process efficiency depends on pH and TiO₂ photocatalyst synergy .
Q. What methodologies improve microbial biosensors for detecting chlorobenzoic acids in environmental samples?
- Methodological Answer : Genetic fusions of fcbA promoters (from Arthrobacter) with lux reporter genes in E. coli enable luminescence-based detection. Sensitivity is enhanced by optimizing pH (near-neutral) and using multi-copy plasmids, though cross-reactivity with structural analogs remains a limitation .
Q. How do substituent positions affect biodegradation pathways in Pseudomonas spp.?
- Methodological Answer : Pseudomonas MB86 metabolizes 4-chlorobiphenyl via lateral dioxygenation, yielding 4-chlorobenzoic acid as a terminal metabolite. Dead-end products like 4'-chloroacetophenone accumulate due to incomplete dehalogenation, requiring co-cultures with dechlorinating strains for full mineralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
